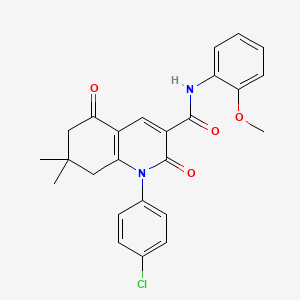![molecular formula C19H11Cl2N3O3 B6018139 3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)
3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a chemical compound that has been widely studied in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCFOB, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mechanism of Action
The mechanism of action of DCFOB involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and the proteasome, which is responsible for the degradation of proteins. DCFOB also inhibits the activity of the hepatitis B virus X protein and the bacterial enzyme DNA gyrase, which are essential for viral and bacterial replication, respectively.
Biochemical and Physiological Effects:
DCFOB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral and bacterial replication, and reduce inflammation and oxidative stress. DCFOB has also been found to increase the expression of various genes and proteins that are involved in the regulation of cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
DCFOB has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria, its ability to induce apoptosis and inhibit cell proliferation, and its low toxicity to normal cells. However, DCFOB also has some limitations for lab experiments, including its low solubility in water and its potential instability in biological fluids.
Future Directions
There are several future directions for the study of DCFOB. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and gene expression profiles. Additionally, the development of novel derivatives and formulations of DCFOB may improve its solubility and stability, and enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of DCFOB involves the reaction of 2-furyl-1,3,4-oxadiazole-5-carboxylic acid with 4-chloroaniline in the presence of thionyl chloride to form the intermediate 4-chloro-N-(2-furyl)-1,3,4-oxadiazol-5-yl)benzamide. This intermediate is then treated with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to yield the final product, DCFOB.
Scientific Research Applications
DCFOB has been studied in various scientific research fields due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that DCFOB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of certain viruses, such as hepatitis B and C viruses, and bacteria, such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3,4-dichloro-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3/c20-14-8-5-12(10-15(14)21)17(25)22-13-6-3-11(4-7-13)18-23-24-19(27-18)16-2-1-9-26-16/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYXXNIBHQWHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
![1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)
![2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate hydrochloride](/img/structure/B6018093.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)
![3,6-dichloro-5-(trifluoromethyl)pyridine-2,4-diyl bis[diethyl(dithiocarbamate)]](/img/structure/B6018110.png)

![3-[2-(2,5-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6018121.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-(dimethylamino)-2-methoxy-5-nitrobenzoate hydrochloride hydrate](/img/structure/B6018149.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)